4-Amino-cycloheptanol
Description
4-Amino-cycloheptanol (C₇H₁₅NO) is a seven-membered cyclic alcohol with an amino group substituted at the 4-position. Its structure combines a hydroxyl group and a primary amine on a cycloheptane ring, conferring unique physicochemical properties such as intermediate polarity, hydrogen-bonding capacity, and conformational flexibility due to the larger ring size compared to cyclohexanol derivatives.
Properties
IUPAC Name |
4-aminocycloheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKRRSCXYJDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Amino-cycloheptanol involves the catalytic hydrogenation of 4-nitro-cycloheptanol. The reaction typically uses a palladium catalyst on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:
4-Nitro-cycloheptanol+H2Pd/Cthis compound
Another method involves the reduction of 4-nitro-cycloheptanone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
4-Amino-cycloheptanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyl group can be reduced to form 4-amino-cycloheptane.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or isocyanates under basic conditions.
Major Products
Oxidation: 4-Nitro-cycloheptanol or 4-Nitroso-cycloheptanol.
Reduction: 4-Amino-cycloheptane.
Substitution: 4-Acetamido-cycloheptanol or 4-Ureido-cycloheptanol.
Scientific Research Applications
Chemical Properties and Structure
4-Amino-cycloheptanol features a seven-membered cycloheptanol ring with an amino group and a hydroxyl group attached to it. This configuration contributes to its distinct chemical reactivity and biological activity.
Scientific Research Applications
1. Organic Chemistry:
- Chiral Building Block: this compound is utilized as a chiral building block in the synthesis of enantiomerically pure compounds. This is crucial for developing pharmaceuticals that require specific stereochemistry for efficacy and safety.
- Synthesis Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution, allowing for the formation of derivatives such as cycloheptanones and N-substituted cycloheptanamines.
2. Medicinal Chemistry:
- Therapeutic Potential: Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurological disorders like Alzheimer's disease. Studies have shown its ability to inhibit serine proteases, which are involved in inflammatory responses, highlighting its therapeutic potential .
- Enzyme Interaction Studies: The compound is used to explore enzyme-substrate interactions, providing insights into the mechanisms of enzyme catalysis. Its chiral nature makes it a valuable tool for studying stereospecific enzymatic reactions.
3. Industrial Applications:
- Polymer Production: In industry, this compound is employed in producing polymers with specific mechanical properties. Its ability to form stable complexes with metals enhances its utility in catalysis and material science .
- Bio-based Materials: Recent studies have explored its application in creating bio-based epoxy resins, demonstrating its potential for developing sustainable materials with desirable mechanical properties .
This compound exhibits diverse biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits proteases involved in viral replication |
| Neuroprotective | Protects neurons from oxidative stress |
| Antimicrobial | Exhibits activity against certain bacteria |
Recent findings suggest that this compound can inhibit specific enzymes such as transaminases, which are crucial for amino acid metabolism. Additionally, it has shown promise in enhancing cellular antioxidant defenses against oxidative stress-induced neuronal damage .
Case Studies
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with transaminases. The results indicated that the compound could selectively inhibit specific isoforms of these enzymes, leading to competitive inhibition due to its structural similarity to substrate binding.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound in vitro. The study demonstrated that the compound could protect neurons from oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-Amino-cycloheptanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific derivative or application.
Comparison with Similar Compounds
4-(Dimethylamino)cyclohexanol (CAS 61168-09-0)
Structure: A six-membered cyclohexanol ring with a dimethylamino group at the 4-position (C₈H₁₇NO). Key Differences:
- Ring Size: The cyclohexanol ring (6-membered) vs. cycloheptanol (7-membered) impacts ring strain and conformational flexibility.
- Substituent Effects: The dimethylamino group in 4-(Dimethylamino)cyclohexanol increases steric bulk and lipophilicity compared to the primary amine in 4-Amino-cycloheptanol. This may reduce aqueous solubility but improve membrane permeability in drug delivery applications .
- Applications: 4-(Dimethylamino)cyclohexanol is restricted to laboratory research (non-pharmaceutical), suggesting that this compound’s simpler substituent could be more amenable to derivatization for therapeutic use .
4-(2-Aminoethyl)catechol Hydrochloride
Structure: A catechol (1,2-dihydroxybenzene) core with a 2-aminoethyl group at the 4-position, formulated as a hydrochloride salt (C₈H₁₀ClNO₂). Key Differences:
- Aromaticity vs. Aliphatic Ring: The aromatic catechol system provides strong electron-withdrawing effects and redox activity, unlike the aliphatic cycloheptanol ring. This makes 4-(2-Aminoethyl)catechol more reactive in oxidation reactions or metal chelation .
- Functional Groups: The dual hydroxyl groups in catechol enhance solubility in polar solvents, whereas this compound’s single hydroxyl group may limit its solubility without salt formation.
- Pharmacological Potential: Catechol derivatives are common in neurotransmitter analogs (e.g., dopamine), whereas this compound’s larger ring may favor interactions with G-protein-coupled receptors requiring flexible ligands .
Hydrazinyl-thiadiazin Derivatives (e.g., C18H13ClN6O2S)
Structure : Complex heterocyclic systems with hydrazine and thiadiazine moieties.
Key Differences :
- Heteroatom Content: The thiadiazine ring introduces sulfur and multiple nitrogen atoms, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) absent in this compound.
- Synthetic Utility: Such derivatives are often explored for antimicrobial or anticancer activity, whereas this compound’s simpler structure may serve as a scaffold for fragment-based drug discovery .
Biological Activity
4-Amino-cycloheptanol is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to serve as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This article focuses on the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
This compound can exist in two enantiomeric forms: (1S,4S)-4-Amino-cycloheptanol and (1R,4R)-4-Amino-cycloheptanol. Both isomers exhibit significant potential due to their ability to interact with various biological targets.
| Property | (1S,4S)-4-Amino-cycloheptanol | (1R,4R)-4-Amino-cycloheptanol |
|---|---|---|
| Molecular Formula | CHNO | CHNO |
| Molecular Weight | 113.18 g/mol | 113.18 g/mol |
| Stereochemistry | Chiral | Chiral |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups in its structure facilitate the formation of hydrogen bonds and other interactions that modulate enzyme activity and biochemical pathways. This modulation can influence various physiological processes, making it a candidate for drug development.
Applications in Drug Development
The compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders and as a precursor for synthesizing bioactive molecules. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Case Studies
- Antimalarial Activity : A study reported the synthesis of novel compounds related to 4-amino derivatives that exhibited significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The mechanism involved the inhibition of hemozoin formation, crucial for the survival of the malaria parasite .
- Neurological Applications : Research has indicated that this compound derivatives may act as potential therapeutic agents targeting GABA receptors, which are essential in modulating neuronal excitability. This suggests possible applications in treating conditions like epilepsy and anxiety disorders .
- Enzyme Studies : The compound has been utilized to study enzyme-substrate interactions, providing insights into enzymatic mechanisms and aiding in the development of selective inhibitors for therapeutic use .
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antimycobacterial Activity : Some derivatives demonstrated promising activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- Antioxidant Properties : Preliminary investigations suggest that certain derivatives may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Q & A
Q. What tools assist in managing citations and avoiding plagiarism in this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

